N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine
Description
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine is a synthetic glycine-conjugated compound featuring a quinoline core substituted with a 4-fluorophenyl group at the 2-position.
Properties
Molecular Formula |
C20H16FN3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[[2-[[2-(4-fluorophenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H16FN3O4/c21-13-7-5-12(6-8-13)17-9-15(14-3-1-2-4-16(14)24-17)20(28)23-10-18(25)22-11-19(26)27/h1-9H,10-11H2,(H,22,25)(H,23,28)(H,26,27) |
InChI Key |
SYKDOMZVIBSSIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Gould-Jacob, Friedländer, or Skraup synthesis. These methods involve the cyclization of aniline derivatives with appropriate reagents under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Coupling with Glycylglycine: The final step involves the coupling of the quinoline derivative with glycylglycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
a) N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
- Core Structure: Thiazole (vs. quinoline in the target compound).
- Substituents : 2-chlorophenyl (vs. 4-fluorophenyl) and methyl group at the 4-position of thiazole.
- Key Properties: Molecular Weight: 367.81 g/mol (vs. higher for quinoline-based target compound, estimated ~400 g/mol). Predicted Density: 1.436 g/cm³ . Acidic pKa: 3.26 (attributed to glycine carboxyl groups) .
- Chlorine’s larger atomic radius and lower electronegativity vs. fluorine could increase lipophilicity and steric hindrance.
Glycine-Conjugated Derivatives
a) 4-Hydroxyphenylpropionylglycine
- Core Structure: Phenylpropionylglycine (vs. quinoline-glycylglycine).
- Substituents : 4-hydroxyphenyl (vs. 4-fluorophenyl).
- Key Properties :
Data Table: Comparative Analysis
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability and electron-withdrawing effects, while chlorine increases lipophilicity and steric bulk .
- Core Heterocycles: Quinoline’s extended aromatic system may enhance binding to hydrophobic protein pockets compared to thiazole or indazole cores .
- Glycine Conjugation : The glycylglycine moiety likely improves aqueous solubility, critical for bioavailability, as seen in other glycine conjugates .
Biological Activity
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activities, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C₁₅H₁₅F₁N₃O₃
- Molecular Weight : Approximately 300.30 g/mol
The presence of the 4-fluorophenyl group and the quinoline moiety contributes to its biological activity, particularly in targeting specific kinases involved in cancer progression.
This compound primarily acts as an inhibitor of receptor tyrosine kinases (RTKs), particularly c-Met. c-Met is implicated in various cancers due to its role in cell proliferation, survival, and metastasis.
Inhibition Studies
Recent studies have demonstrated that compounds with similar structures exhibit significant inhibitory effects on c-Met kinase:
- IC50 Values :
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 0.20 | Moderate |
| HT-29 | 0.42 | Significant |
| MDA-MB-231 | 0.14 | Highly Potent |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, which is crucial for developing targeted cancer therapies.
Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications to the quinoline structure and the introduction of fluorinated phenyl groups enhance the biological activity of related compounds. For instance:
- The presence of halogen substituents on the phenyl ring significantly increases potency.
- The linkage between the quinoline and glycylglycine moiety plays a critical role in maintaining activity against target kinases.
Case Studies
- In Vitro Studies : A study involving a series of quinoline derivatives demonstrated that compounds with similar scaffolds exhibited moderate to excellent antiproliferative activity against multiple cancer cell lines, reinforcing the potential of this compound as a candidate for further development (PubMed) .
- Mechanistic Insights : Docking studies have shown that this compound interacts with the ATP-binding site of c-Met, suggesting a competitive inhibition mechanism that warrants further investigation for clinical applications (PubMed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
